
1,3-Dimethylpyridin-2(1H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylpyridin-2(1H)-imine, also known as Luminol, is a chemical compound that exhibits chemiluminescence when it undergoes an oxidation reaction. This property has made it a valuable tool in scientific research for detecting the presence of certain molecules, such as blood, in forensic investigations. In
Mécanisme D'action
When 1,3-Dimethylpyridin-2(1H)-imine undergoes an oxidation reaction, it is converted to an excited state. This excited state then emits light as it returns to its ground state. The oxidation reaction can be triggered by the presence of certain molecules, such as hydrogen peroxide or superoxide anions, which react with the compound to produce the excited state.
Effets Biochimiques Et Physiologiques
1,3-Dimethylpyridin-2(1H)-imine has no known biochemical or physiological effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-Dimethylpyridin-2(1H)-imine as a chemiluminescent probe is its high sensitivity. It can detect the presence of certain molecules at very low concentrations. However, one limitation is that it requires an oxidizing agent to trigger the oxidation reaction. This can limit its use in certain biological systems where the presence of an oxidizing agent could interfere with the experiment.
Orientations Futures
1,3-Dimethylpyridin-2(1H)-imine has potential applications in a variety of fields, including medical diagnostics and environmental monitoring. Future research could focus on developing new methods for synthesizing the compound, improving its sensitivity and selectivity, and exploring its use in different biological systems. Additionally, research could focus on developing new chemiluminescent probes with different properties to expand the range of molecules that can be detected.
Méthodes De Synthèse
1,3-Dimethylpyridin-2(1H)-imine is synthesized by reacting 3-nitrophthalic acid with urea to form 3-nitrophthalimide. The nitro group is then reduced to an amino group using iron powder and hydrochloric acid. The resulting compound is then cyclized using potassium hydroxide to form 1,3-Dimethylpyridin-2(1H)-imine.
Applications De Recherche Scientifique
1,3-Dimethylpyridin-2(1H)-imine has been widely used in scientific research as a chemiluminescent probe for detecting the presence of certain molecules. It is commonly used in forensic investigations to detect the presence of blood at crime scenes. It has also been used in the detection of superoxide anions, hydrogen peroxide, and singlet oxygen in biological systems.
Propriétés
Numéro CAS |
107971-05-1 |
|---|---|
Nom du produit |
1,3-Dimethylpyridin-2(1H)-imine |
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
1,3-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-6-4-3-5-9(2)7(6)8/h3-5,8H,1-2H3 |
Clé InChI |
DPEHCVJYXPATBX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN(C1=N)C |
SMILES canonique |
CC1=CC=CN(C1=N)C |
Synonymes |
2(1H)-Pyridinimine,1,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)
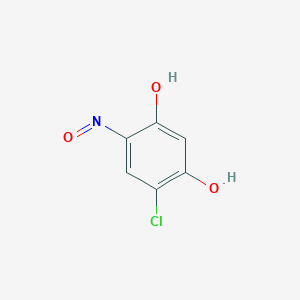
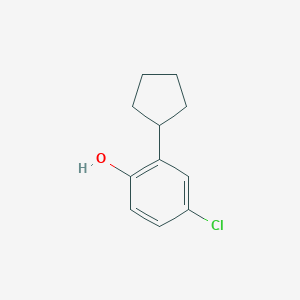
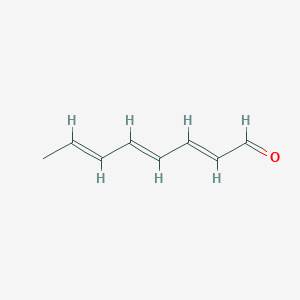
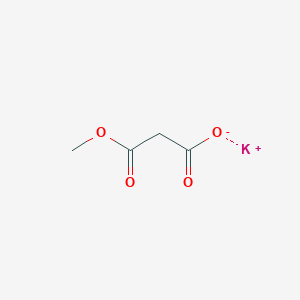
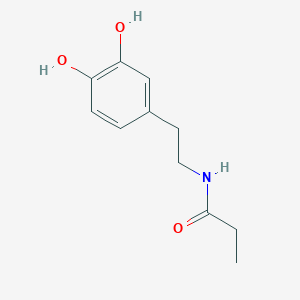
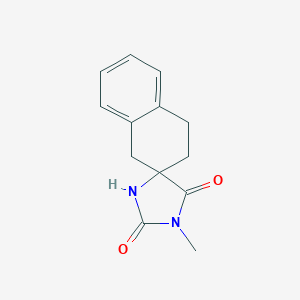
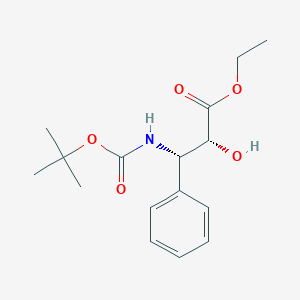
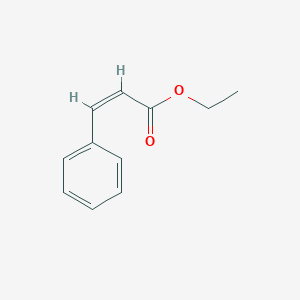
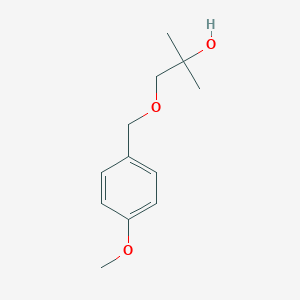
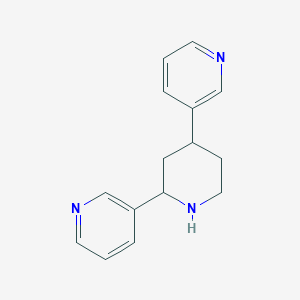
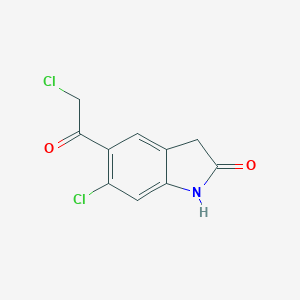
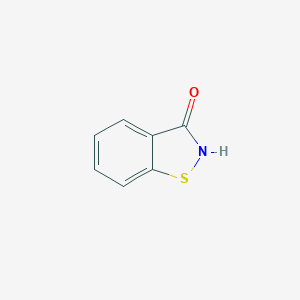
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)